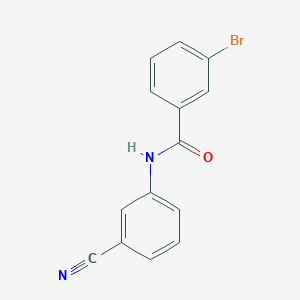
3-bromo-N-(3-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-cyanophenyl)benzamide: is an organic compound with the molecular formula C14H9BrN2O It is a derivative of benzamide, featuring a bromine atom at the third position and a cyano group attached to the phenyl ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-bromo-N-(3-cyanophenyl)benzamide may also interact with multiple targets, potentially contributing to its biological activity.
Mode of Action
The compound’s structure was confirmed by ftir, 1h and 13c nmr, and ms spectroscopies . DFT studies showed that the compound had a certain nucleophilic reactivity and a high chemical stability , which could influence its interaction with its targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, are known to possess various biological activities . This suggests that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(3-cyanophenyl)benzamide typically involves the following steps:
Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(3-cyanophenyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyano group, which can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the cyano group.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Reduction Products: The primary amine derivative of the compound.
Oxidation Products: The carboxylic acid derivative of the compound.
Scientific Research Applications
Chemistry: 3-bromo-N-(3-cyanophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Comparison with Similar Compounds
3-bromo-N-(4-cyanophenyl)benzamide: Similar structure but with the cyano group at the fourth position.
3-chloro-N-(3-cyanophenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-bromo-N-(3-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a cyano group.
Uniqueness: 3-bromo-N-(3-cyanophenyl)benzamide is unique due to the specific positioning of the bromine and cyano groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-bromo-N-(3-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-5-2-4-11(8-12)14(18)17-13-6-1-3-10(7-13)9-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTICUWHNVDWEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














